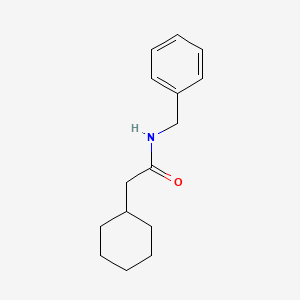
(3-bromo-4-methoxybenzyl)(3,5-dimethylphenyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-bromo-4-methoxybenzyl)(3,5-dimethylphenyl)amine is a chemical compound that belongs to the class of organic compounds known as anilides. It is a synthetic compound that has been developed for use in scientific research.
Mechanism of Action
The mechanism of action of (3-bromo-4-methoxybenzyl)(3,5-dimethylphenyl)amine involves the inhibition of a specific enzyme known as histone deacetylase. This enzyme is involved in the regulation of gene expression and is overexpressed in many types of cancer. Inhibition of this enzyme leads to changes in gene expression that can result in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
(3-bromo-4-methoxybenzyl)(3,5-dimethylphenyl)amine has been shown to have significant biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (3-bromo-4-methoxybenzyl)(3,5-dimethylphenyl)amine in lab experiments is its potency and specificity. It has been shown to be a potent inhibitor of histone deacetylase and has a high selectivity for this enzyme. This makes it a valuable tool for studying the role of histone deacetylase in cancer and other diseases.
One of the limitations of using (3-bromo-4-methoxybenzyl)(3,5-dimethylphenyl)amine in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on cancer cells, but it may also have toxic effects on normal cells. Careful dosing and monitoring are necessary to avoid toxicity in lab experiments.
Future Directions
There are several potential future directions for the use of (3-bromo-4-methoxybenzyl)(3,5-dimethylphenyl)amine in scientific research. One direction is the development of new derivatives of this compound with improved potency and selectivity for histone deacetylase. Another direction is the use of this compound in combination with other drugs to enhance its therapeutic potential in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of (3-bromo-4-methoxybenzyl)(3,5-dimethylphenyl)amine and its potential applications in scientific research.
Synthesis Methods
The synthesis of (3-bromo-4-methoxybenzyl)(3,5-dimethylphenyl)amine involves the reaction of 3-bromo-4-methoxybenzaldehyde and 3,5-dimethylphenylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The yield of the product is typically high, and the purity can be further improved through purification techniques such as column chromatography.
Scientific Research Applications
(3-bromo-4-methoxybenzyl)(3,5-dimethylphenyl)amine has been used in various scientific research applications. It has been found to be a potent inhibitor of a specific enzyme that is involved in the regulation of cell growth and proliferation. This enzyme is overexpressed in many types of cancer, and its inhibition has been shown to have therapeutic potential in the treatment of cancer.
properties
IUPAC Name |
N-[(3-bromo-4-methoxyphenyl)methyl]-3,5-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO/c1-11-6-12(2)8-14(7-11)18-10-13-4-5-16(19-3)15(17)9-13/h4-9,18H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTFMIUCOYKXSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC2=CC(=C(C=C2)OC)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-furyl)-N-[2-(1-piperidinyl)phenyl]acrylamide](/img/structure/B5831865.png)
![ethyl [2-({[(3-methylbutanoyl)amino]carbonothioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5831871.png)
![4-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5831879.png)
![1'-allyl-5'-butylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5831885.png)


![2-(3-bromo-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B5831908.png)
![3-chloro-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5831919.png)
![2-methyl-N'-[(4-nitrophenyl)acetyl]benzohydrazide](/img/structure/B5831926.png)

![N-[2-(4-Ethyl-piperazin-1-yl)-2-oxo-ethyl]-4-fluoro-N-methyl-benzenesulfonamide](/img/structure/B5831939.png)

![4-{5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5831963.png)
![N-[4-(diethylamino)phenyl]nicotinamide](/img/structure/B5831981.png)